Chondrillasterol

Catalog No.
S523597
CAS No.
481-17-4
M.F
C29H48O
M. Wt
412.7 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chondrillasterol

CAS Number

481-17-4

Product Name

Chondrillasterol

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-23,25-27,30H,7,10,12-18H2,1-6H3/b9-8+/t20-,21+,22+,23+,25-,26+,27+,28+,29-/m1/s1

InChI Key

JZVFJDZBLUFKCA-INYURWPISA-N

SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C

solubility

Soluble in DMSO

Synonyms

2-hydroxy-4-methoxybenzone, 2-hydroxy-4-methoxybenzophenone, benzophenone-3, Eusolex 4360, Eusolex-4360, HMBP cpd, oxybenzone, Solbar

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C

Isomeric SMILES

CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C

The exact mass of the compound Chondrillasterol is 412.3705 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Hydroquinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Stigmasterols and C24-ethyl derivatives [ST0104]. However, this does not mean our product can be used or applied in the same or a similar way.

Chondrillasterol is a sterol compound with the chemical formula C29H48OC_{29}H_{48}O and a molecular weight of 426.70 g/mol. It is classified as a triterpenoid and is characterized by a steroid skeleton, which consists of four fused carbon rings. This compound is primarily isolated from various plant sources, including certain algae and higher plants, and has been identified in the seeds of Gambeya africana and other species . Chondrillasterol exhibits structural similarities to other sterols, featuring a hydroxyl group at the C-3 position, which is common among sterols, contributing to its biological activity and potential applications in medicinal chemistry .

Typical of sterols. Its structure allows for lipid peroxidation reactions, which are significant in cellular signaling and metabolism . The compound can undergo esterification to form fatty acid esters, which can modify its solubility and biological activity. Additionally, chondrillasterol can be involved in oxidation reactions, leading to various metabolites that may exhibit different biological properties.

Chondrillasterol has been studied for its antimicrobial activity, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa. Research indicates that it can inhibit biofilm formation effectively, with complete inhibition observed at concentrations around 100 μg/mL . Furthermore, it has shown potential as an antioxidant, contributing to lipid metabolism pathways and cellular signaling processes . The compound's ability to disrupt biofilms suggests its utility in treating infections that are resistant to conventional antibiotics.

The applications of chondrillasterol span across several fields:

  • Pharmaceuticals: Due to its antimicrobial properties, it is being researched for potential use in developing new antibiotics or treatments for infections.
  • Cosmetics: Its antioxidant properties may allow for incorporation into cosmetic formulations aimed at skin protection.
  • Nutraceuticals: It may be used as a dietary supplement due to its health benefits associated with lipid metabolism.

Studies on chondrillasterol's interactions reveal its role in disrupting bacterial biofilms and influencing lipid metabolism. The compound has been shown to affect the formation and stability of biofilms formed by pathogenic bacteria, making it a candidate for further research into its use as an antimicrobial agent . Additionally, its interactions within cellular pathways suggest potential roles in managing metabolic disorders.

Chondrillasterol shares structural characteristics with several other sterols and triterpenoids. Here are some notable comparisons:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
CholesterolC27H46OC_{27}H_{46}OMajor component of cell membranesPrecursor for steroid hormones
StigmasterolC29H48OC_{29}H_{48}OPlant sterol with similar structureHigher prevalence in plants
Beta-SitosterolC29H50OC_{29}H_{50}OCommon plant sterol with health benefitsKnown for cholesterol-lowering effects
CampesterolC28H48OC_{28}H_{48}OSterol found in plant membranesImportant for plant growth

Chondrillasterol is unique due to its specific antimicrobial properties and potential applications in disrupting biofilms compared to these other compounds. Its distinct biological activities make it a subject of interest in both pharmaceutical and nutraceutical research.

Vernonia Species Distribution

The genus Vernonia, belonging to the Asteraceae family, serves as a significant source of chondrillasterol in terrestrial plant systems. Vernonia adoensis, a species commonly utilized in African ethnomedicine, has been documented as containing chondrillasterol as a primary bioactive compound isolated from leaf tissues [2] [3]. Phytochemical investigations of the acetone extract from Vernonia adoensis leaves resulted in the successful isolation and structural elucidation of chondrillasterol, marking the first documented occurrence of this compound in this particular species [2].

The isolation of chondrillasterol from Vernonia adoensis represents a notable finding within the Asteraceae family, as previous studies had identified this compound in Agaratum fasigiatum, another member of the same taxonomic family [2]. This pattern suggests a potential taxonomic specificity for chondrillasterol occurrence within certain Asteraceae lineages. Additionally, Vernonia tigna has been investigated for its phytochemical composition, with studies revealing the presence of various bioactive compounds including sterol derivatives [5].

Cucurbita Species Composition

The genus Cucurbita, encompassing pumpkins, squashes, and related gourds within the Cucurbitaceae family, demonstrates another significant source of chondrillasterol occurrence. Detailed analysis of sterol compositions in Cucurbita species has revealed the presence of chondrillasterol alongside other characteristic phytosterols [6] [7] [8].

Cucurbita maxima (pumpkin) seeds contain chondrillasterol as part of a complex sterol mixture that includes 24-ethyl-5-cholesta-7,22-trien-3-ol, 24-ethyl-5-cholesta-7,25-dien-3-ol, avenasterol, spinasterol, and various other sterol derivatives [7]. The seeds of Cucurbita battich (watermelon) have been demonstrated through carbon-13 nuclear magnetic resonance spectroscopy to contain both chondrillasterol and spinasterol, indicating a co-occurrence pattern characteristic of Cucurbitaceae species [6].

The presence of chondrillasterol in Cucurbitaceae seeds appears to be associated with the broader sterol biosynthetic capacity of these plants, which produce diverse arrays of sterols including 25-(27) dehydroporiferasterol, clerosterol, isofucosterol, stigmasterol, sitosterol, campesterol, and codisterol [7]. This complex sterol composition reflects the metabolic sophistication of Cucurbitaceae species in terpenoid biosynthesis.

Algal Sources: Scenedesmus obliquus, Diatom Lineages

Scenedesmus obliquus as Primary Algal Source

Scenedesmus obliquus, a green alga belonging to the Chlorophyceae class within the Scenedesmaceae family, represents the most well-documented algal source of chondrillasterol. The initial identification of chondrillasterol in this species was reported in 1950, establishing it as the first confirmed algal source of this sterol compound [1] [9] [4].

The sterol composition of Scenedesmus obliquus is dominated by delta-7 and delta-7,22 sterols, with chondrillasterol serving as a principal component alongside fungisterol and other related compounds [10]. This sterol profile is characteristic of certain Chlorophyceae species and distinguishes Scenedesmus from other green algae that may contain predominantly delta-5 sterols [10] [11].

Mass spectrometry analysis of sterol fractions from Scenedesmus obliquus grown in heavy water has confirmed the presence of delta-7,22-ergostadiene-3β-ol and related compounds, demonstrating the metabolic capacity of this organism to synthesize complex sterol structures [12]. The sterol biosynthetic pathway in Scenedesmus species appears to favor the production of delta-7 sterols over the delta-5 sterols more commonly found in higher plants [13] [10].

Diatom Lineage Distribution

Diatoms, representing a major group within the Bacillariophyceae class of the Ochrophyta phylum, exhibit a unique and complex sterol composition that includes chondrillasterol among various other sterol compounds [14] [15] [16]. The sterol biosynthesis in diatoms represents a remarkable example of metabolic plasticity, incorporating elements typically associated with animal, plant, and fungal sterol pathways [14].

Recent research has demonstrated that diatoms synthesize sterols through pathways that include both plant-type cycloartenol synthesis and animal/fungal-type sterol reductases [14] [17]. This metabolic diversity results in sterol profiles that contain cholesterol, desmosterol (animal-type sterols), dihydrobrassicasterol, 24-methylene cholesterol (plant-type sterols), fucosterol (algal-type sterols), and clionasterol (marine invertebrate-type sterols) [14].

Specific diatom species including Skeletonema marinoi, Cyclotella cryptica, Thalassiosira pseudonana, and Phaeodactylum tricornutum have been documented to contain various sterol compounds within their cellular membranes [14] [18] [16]. The presence of chondrillasterol in diatom lineages appears to be associated with the Trebouxiophyceae class, where it occurs as a characteristic delta-7,22-sterol alongside other unusual sterol compounds including delta-8 and delta-9(11) sterols [15].

Taxonomic Specificity and Co-occurrence Patterns

Phylogenetic Distribution Patterns

The occurrence of chondrillasterol exhibits distinct taxonomic specificity that reflects underlying biosynthetic capabilities and evolutionary relationships among different plant and algal lineages. Within terrestrial plants, the compound appears to be particularly associated with certain families including Asteraceae and Cucurbitaceae, suggesting family-level or genus-level biosynthetic constraints [2] [7] [19].

The Asteraceae family demonstrates notable capacity for chondrillasterol production, with documented occurrences in Vernonia species and Agaratum species [2]. This pattern suggests that the biosynthetic machinery necessary for chondrillasterol synthesis may be conserved within certain Asteraceae lineages, possibly reflecting shared evolutionary history or similar ecological pressures.

Similarly, the Cucurbitaceae family shows consistent patterns of chondrillasterol occurrence across multiple genera, including both Cucurbita and Lagenaria species [6] [7]. The co-occurrence of chondrillasterol with spinasterol in Cucurbitaceae seeds represents a characteristic sterol signature that may serve taxonomic identification purposes [6].

Sterol Co-occurrence Relationships

The co-occurrence patterns of chondrillasterol with other sterols provide insights into the biosynthetic pathways and metabolic relationships underlying sterol diversity in different organisms. In Vernonia species, chondrillasterol occurs alongside diverse phytosterol mixtures that reflect the complex secondary metabolite profiles characteristic of Asteraceae plants [2] [5].

Within Cucurbitaceae species, chondrillasterol demonstrates consistent co-occurrence with spinasterol, beta-sitosterol, campesterol, and stigmasterol [6] [7]. This sterol assemblage represents a characteristic pattern that distinguishes Cucurbitaceae from other plant families and may reflect shared biosynthetic enzyme specificities or regulatory mechanisms [7].

In algal systems, chondrillasterol co-occurrence patterns differ significantly from those observed in terrestrial plants. Scenedesmus obliquus contains chondrillasterol alongside delta-7-ergostenol, fungisterol, and other delta-7 series sterols [1] [10] [20]. This sterol profile reflects the unique biosynthetic capabilities of chlorophyte algae and their distinct evolutionary trajectory compared to land plants.

Diatom species demonstrate the most complex co-occurrence patterns, with chondrillasterol present alongside sterols characteristic of multiple evolutionary lineages [14] [15]. The simultaneous presence of cholesterol (animal-type), brassicasterol (plant-type), fucosterol (brown algae-type), and various other sterols in diatoms reflects their unique evolutionary history and metabolic plasticity [14] [17].

Ecological and Biosynthetic Significance

The taxonomic specificity and co-occurrence patterns of chondrillasterol reflect underlying ecological and biosynthetic factors that influence sterol composition across different organisms. The preferential occurrence of chondrillasterol in certain plant families may relate to specific environmental adaptations or defensive strategies, particularly given the documented antimicrobial properties of the compound [2] [3].

The distribution of chondrillasterol across both terrestrial and aquatic systems suggests multiple independent evolutionary origins or horizontal transfer mechanisms that have resulted in convergent biosynthetic capabilities [1] [2] [14]. The distinct co-occurrence patterns observed in different taxonomic groups indicate that chondrillasterol synthesis is integrated into broader sterol metabolic networks that vary according to organism type and environmental context.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

8.3

Exact Mass

412.3705

Appearance

Solid powder

Melting Point

174.5-175.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

20N2XP8UR6

MeSH Pharmacological Classification

Mutagens

Wikipedia

Chondrillasterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Stigmasterols and C24-ethyl derivatives [ST0104]

Dates

Last modified: 02-18-2024
1: Fotso GW, Kamga J, Ngameni B, Uesugi S, Ohno M, Kimura KI, Momma H, Kwon E, Furuno H, Shiono Y, Ingrid SK, Yeboah SO, Ngadjui BT. Secondary metabolites with antiproliferative effects from Albizia glaberrima var glabrescens Oliv. (Mimosoideae). Nat Prod Res. 2017 Sep;31(17):1981-1987. doi: 10.1080/14786419.2016.1269097. Epub 2017 Jan 20. PubMed PMID: 28103742.
2: Abubakar MN, Majinda RRT. GC-MS Analysis and Preliminary Antimicrobial Activity of Albizia adianthifolia (Schumach) and Pterocarpus angolensis (DC). Medicines (Basel). 2016 Jan 28;3(1). pii: E3. doi: 10.3390/medicines3010003. PubMed PMID: 28930113; PubMed Central PMCID: PMC5456228.
3: Nazaruk J. Flavonoid aglycones and phytosterols from the Erigeron acris L. herb. Acta Pol Pharm. 2006 Jul-Aug;63(4):317-9. PubMed PMID: 17203871.

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